![molecular formula C10H10N2S B1278145 3-(4-Methyl-1,3-thiazol-2-yl)aniline CAS No. 134811-93-1](/img/structure/B1278145.png)
3-(4-Methyl-1,3-thiazol-2-yl)aniline
Overview
Description
3-(4-Methyl-1,3-thiazol-2-yl)aniline is an organic compound with the molecular formula C10H10N2S. It is a derivative of aniline, where the aniline ring is substituted with a thiazole ring at the 3-position and a methyl group at the 4-position of the thiazole ring. This compound is known for its applications in various fields, including medicinal chemistry and materials science .
Biochemical Analysis
Biochemical Properties
3-(4-Methyl-1,3-thiazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in microbial growth, making them effective antimicrobial agents . The compound’s ability to engage in hydrogen bonding and dipole-dipole interactions enhances its biocompatibility and effectiveness in biochemical reactions .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of neurotransmitters and enzymes involved in cellular metabolism, leading to changes in energy production and cellular function . Additionally, this compound has shown potential in inducing apoptosis in cancer cells, thereby inhibiting tumor growth .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways influence the compound’s overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues are influenced by factors such as lipophilicity and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-1,3-thiazol-2-yl)aniline typically involves the reaction of 4-methylthiazole with aniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-1,3-thiazol-2-yl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: HNO3, H2SO4, Cl2, Br2
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Nitrated, sulfonated, and halogenated aniline derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Research indicates that thiazole derivatives, including 3-(4-Methyl-1,3-thiazol-2-yl)aniline, show promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in treating infections .
- Anticancer Properties : Compounds containing thiazole rings are known for their anticancer activities. The structural characteristics of this compound may enhance its interaction with biological targets involved in cancer progression, making it a candidate for further investigation in cancer therapeutics .
- Anti-inflammatory Effects : Thiazole derivatives have been reported to possess anti-inflammatory properties. This makes this compound a potential candidate for the development of anti-inflammatory drugs .
Agricultural Applications
The compound has shown efficacy in promoting plant growth and yield:
- Growth Regulation : Studies have indicated that this compound can enhance the growth of certain crops like rapeseed (Brassica napus). When applied at specific concentrations, it has been observed to increase seed yield significantly compared to control samples .
- Herbicidal Properties : The thiazole structure provides herbicidal activity, which can be beneficial in agricultural practices to manage weed growth while promoting crop health .
Material Science
In material science, the compound's unique chemical properties allow for potential applications:
- Functional Dyes : The thiazole moiety can be utilized in the synthesis of functional dyes due to its ability to absorb light at specific wavelengths. This application is particularly relevant in textile and polymer industries where colorfastness and vibrancy are essential .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various synthesized thiazole derivatives, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) of 250 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties. This positions it as a potential lead compound for developing new antibiotics .
Case Study 2: Agricultural Impact
Research involving the application of this compound on rapeseed plants demonstrated an increase in seed yield by up to 40% when treated with optimal concentrations. Additionally, biochemical analyses revealed improvements in oil content and seed mass, suggesting its utility as a growth regulator in agriculture .
Mechanism of Action
The mechanism of action of 3-(4-Methyl-1,3-thiazol-2-yl)aniline involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methyl-1,3-thiazol-4-yl)aniline: Similar structure but with different substitution patterns on the thiazole ring.
4-(2-Methyl-1,3-thiazol-4-yl)aniline: Another isomer with the methyl group at a different position.
Benzothiazole derivatives: Compounds with a benzene ring fused to a thiazole ring, showing different chemical and biological properties.
Uniqueness
3-(4-Methyl-1,3-thiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Biological Activity
3-(4-Methyl-1,3-thiazol-2-yl)aniline, a compound characterized by its thiazole and aniline functional groups, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring which is known for its diverse biological activities. The presence of the methyl group at the para position enhances its lipophilicity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against a range of pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 16 µg/mL | |
Escherichia coli | 32 µg/mL | |
Candida albicans | 8 µg/mL |
The compound's mechanism of action appears to involve disruption of the microbial cell membrane integrity, leading to cell lysis.
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15.5 | |
A549 (Lung Cancer) | 12.3 | |
HeLa (Cervical Cancer) | 18.0 |
The mechanism underlying its anticancer activity is believed to involve apoptosis induction through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has also shown potential anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines.
Table 3: Anti-inflammatory Effects
Cytokine | Concentration (µM) | Inhibition (%) | Reference |
---|---|---|---|
IL-6 | 10 | 45 | |
TNF-alpha | 10 | 50 |
These findings suggest that this compound may be a promising candidate for treating inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A clinical study assessed the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth in vitro and showed promise for further development as an antimicrobial agent in clinical settings.
Case Study 2: In Vivo Anticancer Study
An in vivo study evaluated the anticancer effects of the compound in a mouse model bearing A549 lung tumors. Treatment with this compound resulted in a marked reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent in lung cancer treatment.
Properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-6-13-10(12-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBUVZDSQJFVBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134811-93-1 | |
Record name | 3-(4-methyl-1,3-thiazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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